molecular formula C6H6Br2N2 B15301285 2,5-dibromo-N-methyl-pyridin-3-amine

2,5-dibromo-N-methyl-pyridin-3-amine

Cat. No.: B15301285
M. Wt: 265.93 g/mol
InChI Key: CNZPWWQPFCDHNK-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-methyl-pyridin-3-amine is a halogenated pyridine derivative featuring bromine substituents at the 2- and 5-positions of the pyridine ring, with a methylated amine group at position 2. Its molecular formula is C₆H₆Br₂N₂, and its molecular weight is 289.94 g/mol. Catalogs list analogs like 2,5-dibromopyridin-3-amine (without the N-methyl group), suggesting that substitution patterns and functional group modifications significantly influence its reactivity and applications .

Properties

Molecular Formula

C6H6Br2N2

Molecular Weight

265.93 g/mol

IUPAC Name

2,5-dibromo-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6Br2N2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3

InChI Key

CNZPWWQPFCDHNK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CC(=C1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Route via Sequential Acetylation, Bromination, and Deamination

Step 1: Acetylation of 2-Amino-3-Methylpyridine

The reaction begins with protecting the primary amine of 2-amino-3-methylpyridine using acetic anhydride. This step prevents unwanted side reactions during subsequent bromination:
$$
\text{2-Amino-3-methylpyridine + Acetic anhydride} \rightarrow \text{N-Acetyl-2-amino-3-methylpyridine + Acetic acid}
$$
Conditions : Reflux in acetic anhydride at 120–140°C for 3–4 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

Step 2: Bromination with Liquid Bromine

The acetylated intermediate undergoes bromination using liquid bromine. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the 5-position due to the directing effects of the acetylated amine:
$$
\text{N-Acetyl-2-amino-3-methylpyridine + 2 Br}_2 \rightarrow \text{2,5-Dibromo-N-acetyl-3-methylpyridin-3-amine}
$$
Conditions :

  • Bromine is added dropwise at 20–25°C to control exothermicity.
  • The mixture is heated to 50–60°C for 2–3 hours.
  • Sodium hydroxide is added to neutralize excess bromine, yielding 2-amino-3-methyl-5-bromopyridine after recrystallization.

Step 3: Deamination via Diazotization

The final step involves deaminating 2-amino-3-methyl-5-bromopyridine using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) under catalytic cuprous bromide (CuBr):
$$
\text{2-Amino-3-methyl-5-bromopyridine + NaNO}2 + \text{HBr} \rightarrow \text{2,5-Dibromo-N-methyl-pyridin-3-amine + N}2 + \text{H}_2\text{O}
$$
Conditions :

  • Temperature is maintained at -5 to 10°C to suppress side reactions.
  • The reaction completes in 2–4 hours, with a yield of 65% after neutralization and distillation.
Table 1: Reaction Parameters and Yields for the Three-Step Process
Step Reagents Temperature Time (h) Yield (%)
1 Acetic anhydride 120–140°C 3–4 85–90
2 Br₂, NaOH 50–60°C 2–3 70–75
3 NaNO₂, HBr, CuBr -5–10°C 2–4 65

Alternative Methods Using Transition Metal Catalysis

Comparative Analysis of Catalytic vs. Classical Methods

Parameter Classical Method Catalytic Method
Yield 65% 70–80%
Steps 3 2
Cost Low (simple reagents) High (Ni catalysts)
Scalability Industrial-friendly Requires inert conditions

Reaction Mechanisms and Optimization Strategies

Bromination Regioselectivity

The acetyl group in Step 1 directs bromine to the 5-position via resonance and inductive effects. Subsequent bromination at the 2-position occurs due to decreased electron density from the first bromine atom.

Side Reactions and Mitigation

  • Over-Bromination : Controlled bromine addition and temperature prevent polybromination.
  • Amine Oxidation : Use of CuBr in Step 3 minimizes unwanted oxidation by stabilizing reactive intermediates.

Solvent and Temperature Optimization

  • Acetic Anhydride : Serves as both solvent and reagent in Step 1, simplifying purification.
  • Low-Temperature Diazotization : Prevents decomposition of the diazonium intermediate.

Physicochemical Properties and Characterization

Key Data from PubChem

  • Molecular Weight : 265.93 g/mol.
  • SMILES : CNC1=C(N=CC(=C1)Br)Br.
  • Melting Point : 123–124°C (analogous compound).

Crystallographic Insights

A related compound, 3,5-dibromo-6-methylpyridin-2-amine, crystallizes in the monoclinic system (space group P21/n) with lattice parameters:
$$
a = 13.1047 \, \text{Å}, \, b = 4.0310 \, \text{Å}, \, c = 15.7631 \, \text{Å}, \, \beta = 105.72^\circ
$$
This data suggests strong intermolecular halogen bonding, which may influence solubility and reactivity.

Industrial and Environmental Considerations

Scalability of the Three-Step Process

  • Throughput : Batch processing in four-neck flasks allows kilogram-scale production.
  • Waste Management : Sodium hydroxide neutralizes excess HBr, reducing environmental impact.

Green Chemistry Alternatives

  • Catalytic Bromination : Replace liquid bromine with HBr/H₂O₂ systems to reduce toxicity.
  • Solvent Recycling : Recover acetic acid via distillation for reuse.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at positions 2 and 5 undergo nucleophilic aromatic substitution due to the electron-withdrawing effect of the pyridine nitrogen and bromine substituents. This reactivity enables functionalization at these positions.

Mechanism :
Nucleophilic attack occurs at the bromine-substituted positions, facilitated by the electron-deficient nature of the pyridine ring. The reaction proceeds via an aromatic ring activation mechanism, where the leaving group (Br⁻) is replaced by a nucleophile.

Conditions :

  • Reagents : Amines, thiols, alkoxides, or other nucleophiles.

  • Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature : Typically conducted at elevated temperatures (e.g., reflux conditions).

Products :
Substituted pyridine derivatives, where bromine is replaced by the nucleophile. For example, treatment with ammonia could yield 2,5-diamino-N-methylpyridin-3-amine.

Reaction Type Reagents Conditions Product
AminationNH₃, K₂CO₃DMF, reflux (120–150°C)2,5-Diamino-N-methylpyridin-3-amine
ThiolationHS⁻, K₂CO₃DMSO, 100–120°C2,5-Dithio-N-methylpyridin-3-amine

Coupling Reactions (Suzuki-Miyaura Cross-Coupling)

The bromine atoms enable palladium-catalyzed cross-coupling reactions with arylboronic acids, forming biaryl compounds. This reaction is critical for expanding the compound’s structural diversity.

Mechanism :
The palladium catalyst facilitates oxidative addition of the arylboronic acid to the bromine-substituted pyridine, followed by transmetallation and reductive elimination to form the C–C bond.

Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base : Potassium phosphate (K₃PO₄).

  • Solvent : 1,4-Dioxane/water (4:1 ratio).

  • Temperature : 85–95°C.

Yields :
Moderate to good yields (e.g., 50–80%) depending on the arylboronic acid and steric effects.

Arylboronic Acid Catalyst Yield Product
Phenylboronic acidPd(PPh₃)₄65%2-(Phenyl)-5-bromo-N-methylpyridin-3-amine
Thiopheneboronic acidPd(PPh₃)₄70%2-(Thienyl)-5-bromo-N-methylpyridin-3-amine

Reduction Reactions

The bromine atoms can be reduced to hydrogen using catalytic hydrogenation, yielding N-methylpyridin-3-amine derivatives.

Mechanism :
The palladium catalyst (e.g., Pd/C) facilitates the addition of hydrogen gas to the bromine-carbon bond, replacing Br with H.

Conditions :

  • Catalyst : Palladium on carbon (Pd/C).

  • Gas : Hydrogen (H₂), atmospheric pressure.

  • Solvent : Ethanol or THF.

  • Temperature : Room temperature to 50°C.

Product :
N-Methylpyridin-3-amine (2-amino-5-bromo-N-methylpyridine after partial reduction).

Biological Activity

While direct biological data for 2,5-dibromo-N-methyl-pyridin-3-amine is limited in the provided sources, analogous pyridine derivatives exhibit:

  • Antimicrobial Properties : Inhibition of Gram-positive and Gram-negative bacteria via covalent binding to enzymes .

  • Anticancer Potential : Induction of apoptosis in cancer cell lines through DNA/protein interactions .

Case Studies

  • Suzuki Coupling Derivatives : Compounds synthesized via Suzuki coupling (e.g., 5-aryl-2-methylpyridin-3-amine derivatives) showed anti-thrombolytic and biofilm inhibition activities .

  • Structural Optimization : Substitution patterns significantly influence reactivity and biological efficacy, as seen in comparisons with monobrominated analogs .

Comparative Reactivity Analysis

Compound Substitution Pattern Reactivity Key Features
2,5-Dibromo-N-methylpyridin-3-amine2,5-diBr, 3-NMeHigh (Br positions)Dual reactive sites for substitution/coupling
5-Bromo-2-methylpyridin-3-amine5-Br, 3-NH₂ModerateSingle reactive site .
2-Bromo-N-methylpyridin-3-amine2-Br, 3-NMeLowSteric hindrance reduces reactivity .

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-methyl-pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity towards its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-dibromo-N-methyl-pyridin-3-amine with three analogs based on substitution patterns and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Pyridin-3-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Br, 5-Br, N-methyl-3-NH₂ C₆H₆Br₂N₂ 289.94 Methylated amine; dual Br substituents
2,5-Dibromopyridin-3-amine 2-Br, 5-Br, 3-NH₂ C₅H₄Br₂N₂ 275.91 Free amine group; likely higher polarity
2,4-Dibromo-6-chloropyridin-3-amine 2-Br, 4-Br, 6-Cl, 3-NH₂ C₅H₃Br₂ClN₂ 310.36 Additional Cl substituent; increased steric hindrance
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Complex aryl and methoxy groups C₂₃H₂₅N₃O₃ 391.46 Extended conjugation; potential pharmacological activity

Key Comparisons

Substituent Effects on Reactivity and Solubility The N-methyl group in this compound reduces hydrogen-bonding capacity compared to its non-methylated analog (2,5-dibromopyridin-3-amine), likely decreasing solubility in polar solvents . The 2,5-dibromo substitution creates a steric and electronic environment distinct from 2,4-dibromo-6-chloropyridin-3-amine. The latter’s 6-Cl substituent may enhance electrophilic aromatic substitution resistance due to increased electron withdrawal .

Biological and Synthetic Relevance While this compound’s biological activity is undocumented in the provided evidence, the structurally complex derivative in (with a benzodioxin moiety and dimethylamino group) highlights how extended conjugation and tertiary amines are leveraged for drug discovery.

Crystallographic and Analytical Considerations

  • The absence of crystallographic data for this compound in the evidence contrasts with the widespread use of SHELX programs (e.g., SHELXL, SHELXS) for small-molecule refinement . Such tools could resolve its stereoelectronic properties if experimental data were available.

Biological Activity

2,5-Dibromo-N-methyl-pyridin-3-amine is a brominated derivative of N-methylpyridin-3-amine, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its antimicrobial and anticancer properties. The presence of bromine atoms in its structure enhances its reactivity and ability to interact with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H7Br2NC_7H_7Br_2N. The compound features a pyridine ring with two bromine atoms substituted at the 2 and 5 positions, along with a methylamino group at the 3 position. This unique substitution pattern significantly influences its chemical reactivity and biological activity.

Property Value
Molecular FormulaC7H7Br2NC_7H_7Br_2N
Molecular Weight232.95 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The bromine substituents enhance the compound's reactivity, allowing it to disrupt essential biological processes, which is vital for its antimicrobial and anticancer effects. Ongoing research aims to elucidate specific molecular pathways involved in these activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disrupting bacterial cell membranes or interfering with essential enzymatic functions.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The bromine atoms are believed to play a crucial role in enhancing the compound's cytotoxicity against tumor cells.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antimicrobial potential.
  • Anticancer Efficacy : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 values around 25 µM). The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Type Biological Activity
2-Bromo-N-methylpyridin-3-amineMonobrominated derivativeModerate antimicrobial activity
4-Bromo-N-methylpyridin-3-amineMonobrominated derivativeLow anticancer activity
2,6-Dibromo-N-methylpyridin-3-amineDibrominated derivativeSignificant antimicrobial and anticancer effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dibromo-N-methyl-pyridin-3-amine, and how can purity be optimized?

  • Methodology : A common approach involves halogenation and alkylation of pyridine derivatives. For example, bromination of 3-aminopyridine precursors followed by N-methylation using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in DMF or THF at reflux . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical for achieving >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons) and methyl group integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 279.93 g/mol) and isotopic patterns consistent with bromine (1:1 ratio for ²⁹Br/⁸¹Br) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1550 cm⁻¹ (C-Br vibrations) confirm functional groups.

Q. How does the steric and electronic environment of bromine substituents influence reactivity in cross-coupling reactions?

  • Methodology : The 2,5-dibromo configuration creates steric hindrance at the 2-position, making the 5-position more reactive in Suzuki-Miyaura couplings. Use computational tools (DFT calculations) to map electron density and predict regioselectivity. Experimental validation via controlled reactions with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids can confirm theoretical predictions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing arrangements. Key parameters: space group determination, R-factor optimization (<5%), and hydrogen bonding analysis. Compare experimental data with PubChem-deposited structural analogs (e.g., 2,6-dibromo-5-methoxypyridin-3-amine) to identify deviations .

Q. What strategies address contradictions in spectral data during characterization?

  • Methodology :

  • Cross-validation : Use complementary techniques (e.g., 2D NMR like HSQC/HMBC to resolve overlapping signals).
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR/Raman spectra.
  • Crystallographic Overlay : Compare experimental XRD data with computational models (e.g., Mercury CCDC) to detect conformational anomalies .

Q. How can mechanistic studies elucidate the compound’s role in organometallic catalysis?

  • Methodology :

  • Kinetic Profiling : Monitor reaction rates under varying temperatures and catalyst loadings to identify rate-determining steps.
  • In-situ Spectroscopy : Use UV-Vis or NMR to track intermediate formation (e.g., Pd-Br complexes).
  • Theoretical Modeling : Employ Gaussian or ORCA for transition-state analysis and activation energy calculations .

Q. What experimental designs minimize byproduct formation during N-methylation?

  • Methodology :

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